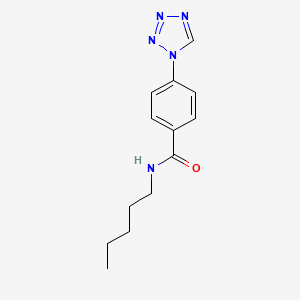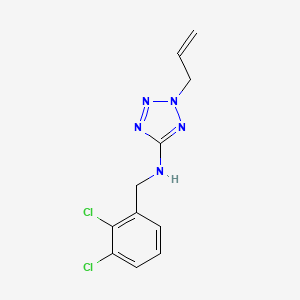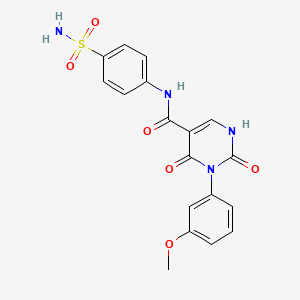
N-pentyl-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PENTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PENTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid with pentylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-PENTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the amide group or the tetrazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction could produce amines or other reduced derivatives .
Scientific Research Applications
N-PENTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-PENTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-PENTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)ANILINE: Similar structure but with an aniline group instead of a benzamide group.
N-PENTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOL: Contains a phenol group instead of a benzamide group
Uniqueness
N-PENTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its specific combination of a pentyl chain, a tetrazole ring, and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H17N5O |
|---|---|
Molecular Weight |
259.31 g/mol |
IUPAC Name |
N-pentyl-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H17N5O/c1-2-3-4-9-14-13(19)11-5-7-12(8-6-11)18-10-15-16-17-18/h5-8,10H,2-4,9H2,1H3,(H,14,19) |
InChI Key |
XBSQSLLWOAGRDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-(3-chloro-4-methoxyphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11296333.png)

![{4-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B11296347.png)


![2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11296374.png)

![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11296389.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11296397.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11296400.png)
![2-Methyl-5-[(2-phenylethyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11296401.png)
![2-[2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethoxy]ethanol](/img/structure/B11296403.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methoxybenzamide](/img/structure/B11296405.png)
![5-(4-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11296421.png)
